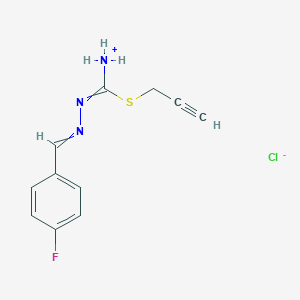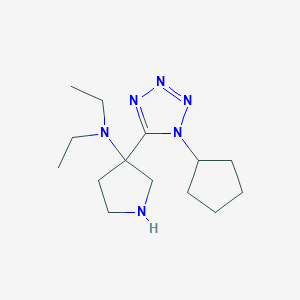![molecular formula C19H14N2O2 B8061933 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8061933.png)
1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid
Vue d'ensemble
Description
1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid is a useful research compound. Its molecular formula is C19H14N2O2 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidiabetic Agent : A derivative, "2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid", demonstrated potent antidiabetic activity in vivo in streptozotocin-induced diabetic rats (Choudhary, Kohli, Kumar, & Joshi, 2011).
Mass Spectrometry in Protein and Oligosaccharide Analysis : Beta-carboline alkaloids like "1-methyl-9H-pyrido[3,4-b]indole" have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS) for proteins and sulfated oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997).
Investigation of Mutagenic Properties : A study on the structure of a mutagenic aminophenylnorharman, "9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole", was conducted to understand its mutagenic effects (Murakami et al., 2010).
Antifilarial Chemotherapy : Substituted "9H-pyrido[3,4-b]indoles" (beta-carbolines) have shown potential as pharmacophores for designing macrofilaricidal agents, with some derivatives exhibiting significant activity against filarial worms (Srivastava et al., 1999).
Cyclodesulfurization in Synthesis : Research on thioamides extended to the synthesis of 1-substituted and 1,3-disubstituted-3,4-dihydro-9H-pyrido[3,4-b]indole derivatives, showcasing the application in chemical synthesis (Omar & Yamada, 1966).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-11-6-8-12(9-7-11)17-18-14(10-16(21-17)19(22)23)13-4-2-3-5-15(13)20-18/h2-10,20H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXYQDXKZWLCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide](/img/structure/B8061850.png)



![(E)-[(E)-[amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B8061874.png)
![2-[[(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-3-yl]methoxy]acetic acid](/img/structure/B8061885.png)
![1-(2-methoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B8061899.png)
![N-[3-(2-methoxyethyl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B8061903.png)


![1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8061929.png)
![methyl (3S)-2-(2-chloroacetyl)-1-(4-ethoxy-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B8061937.png)
![ethyl 2-(2-chloroacetyl)-4-(3-methoxy-4-propan-2-yloxyphenyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8061943.png)
![ethyl 2-(2-chloroacetyl)-4-(3-methoxy-4-propoxyphenyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8061945.png)